molecular formula C16H19N3O2S2 B10976408 N-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-thiophenecarboxamide

N-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-thiophenecarboxamide

Cat. No.: B10976408
M. Wt: 349.5 g/mol
InChI Key: BOXSLRBGWLCOMK-UHFFFAOYSA-N
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Description

N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene derivatives with piperazine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophenes .

Mechanism of Action

The mechanism of action of N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of thiophene and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H19N3O2S2/c20-15(13-3-1-11-22-13)17-5-6-18-7-9-19(10-8-18)16(21)14-4-2-12-23-14/h1-4,11-12H,5-10H2,(H,17,20)

InChI Key

BOXSLRBGWLCOMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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